molecular formula C19H19NO5 B5820495 methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate

methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate

Cat. No. B5820495
M. Wt: 341.4 g/mol
InChI Key: FZXOKBZJSYLQEG-MDZDMXLPSA-N
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Description

Methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate, commonly known as MCD, is a chemical compound with potential applications in scientific research. MCD belongs to the class of cinnamoyl compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. For example, MCD has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. MCD has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MCD has been shown to exhibit various biochemical and physiological effects. For example, MCD has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MCD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, MCD has been reported to exhibit analgesic activity by modulating the activity of opioid receptors.

Advantages and Limitations for Lab Experiments

MCD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects. Furthermore, MCD has been shown to have low toxicity in animal models. However, there are also limitations to the use of MCD in lab experiments. For example, the solubility of MCD in aqueous solutions is limited, which may affect its bioavailability. Furthermore, the stability of MCD in solution may be affected by pH and temperature.

Future Directions

There are several future directions for the study of MCD. One potential direction is the investigation of the structure-activity relationship of MCD and its analogs. This may lead to the identification of more potent and selective compounds. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of MCD in animal models and humans. This may provide insight into the optimal dosing regimen and potential side effects of MCD. Furthermore, the investigation of the potential of MCD as a photosensitizer in photodynamic therapy is an area of interest. Finally, the investigation of the potential of MCD as a therapeutic agent for Alzheimer's disease is an area of active research.
Conclusion:
In conclusion, MCD is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand the mechanism of action of MCD and to identify its potential therapeutic applications.

Synthesis Methods

MCD has been synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with cinnamoyl chloride in the presence of a catalyst, the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a dehydrating agent, and the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a coupling agent. The yield and purity of MCD depend on the synthesis method used.

Scientific Research Applications

MCD has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has also been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, MCD has been studied for its ability to induce apoptosis in cancer cells and for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-16-11-14(19(22)25-3)15(12-17(16)24-2)20-18(21)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXOKBZJSYLQEG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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